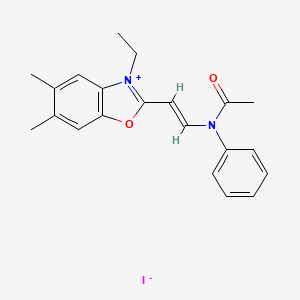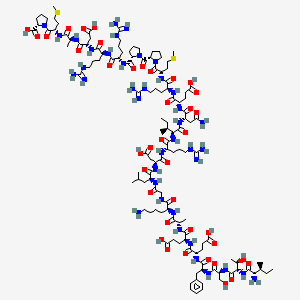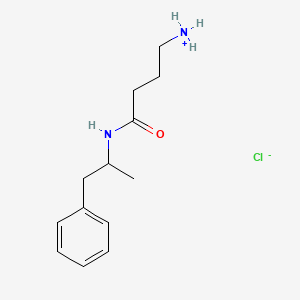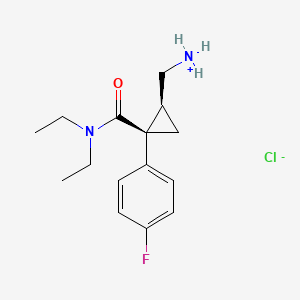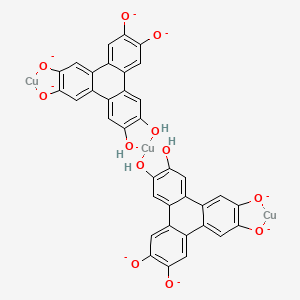
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is a complex organic compound that belongs to the family of triphenylene derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups attached to a triphenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate typically involves the reaction of catechol derivatives with copper salts. One common method involves the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which avoids the use of toxic and expensive solvents like acetonitrile . Another method uses ultrasonic treatment of catechol with ferric chloride hexahydrate, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale electroorganic synthesis, which is more sustainable and efficient compared to traditional chemical methods. The use of electrochemical cells and specific electrolytes like tetrabutylammonium tetrafluoroborate in acetonitrile can yield high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted triphenylene derivatives, quinones, and reduced forms of the original compound.
Applications De Recherche Scientifique
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate involves its ability to coordinate with metal ions and participate in redox reactions. The compound can form stable complexes with metal ions, which can then undergo various redox processes. These interactions are crucial for its applications in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound without the copper ion, used in the synthesis of MOFs and other materials.
2,3,6,7,10,11-Hexaaminotriphenylene: Another derivative used in the synthesis of conductive MOFs.
Uniqueness
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is unique due to the presence of copper, which enhances its redox properties and coordination abilities. This makes it particularly valuable in applications requiring stable metal-organic complexes and efficient redox catalysts.
Propriétés
Formule moléculaire |
C36H16Cu3O12-8 |
|---|---|
Poids moléculaire |
831.1 g/mol |
Nom IUPAC |
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate |
InChI |
InChI=1S/2C18H12O6.3Cu/c2*19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;;;/h2*1-6,19-24H;;;/p-8 |
Clé InChI |
GHYUOBJQDKGXLV-UHFFFAOYSA-F |
SMILES canonique |
C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].[Cu].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
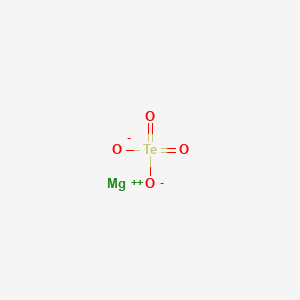
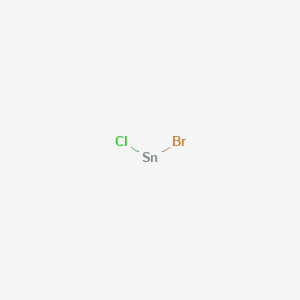
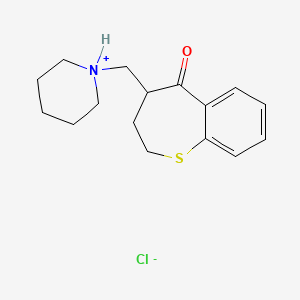

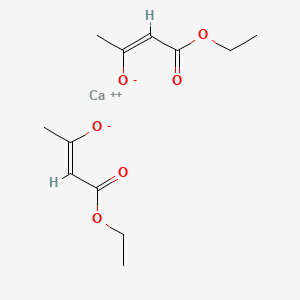
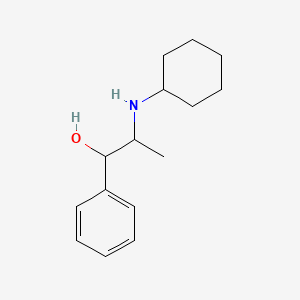
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
